molecular formula C20H12O7 B1674403 Gallein CAS No. 2103-64-2

Gallein

Cat. No. B1674403
CAS RN: 2103-64-2
M. Wt: 364.3 g/mol
InChI Key: PHLYOKFVXIVOJC-UHFFFAOYSA-N
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Description

Gallein is a metallic-green crystalline phthalein dye . It is used especially in dyeing textiles violet and as an indicator .


Synthesis Analysis

Gallein is a small inhibitor of G protein βγ (Gβγ) subunit signalling . Gβγ subunits are central participants in G protein-coupled receptor (GPCR) signaling pathways . They interact with receptors, G protein α subunits and downstream targets to coordinate multiple, different GPCR functions .


Molecular Structure Analysis

The molecular formula of Gallein is C20H12O7 . It has a molecular weight of 364.31 . The InChI key of Gallein is PHLYOKFVXIVOJC-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Gallein is insoluble in cold water, benzene, chloroform . It is slightly soluble in hot water, ether . It is soluble in alkalis, alcohol, acetone . As an indicator, it is brownish-yellow below pH=3.8; red above pH 6.6 .

Scientific Research Applications

Inhibition of Metastatic Spread of Tumor Cells

Gallein, a Gβγ subunit signalling inhibitor, has been found to inhibit the metastatic spread of tumor cells expressing OR51E2 and exposed to its odorant ligand . This was demonstrated both in vitro and in vivo. The study showed that Gallein can inhibit the β-ionone-induced cell invasiveness in vitro, as well as the spread of metastases in vivo .

Role in Cancer Research

Gallein has been used in cancer research, particularly in the study of prostate cancer cells. The olfactory receptor OR51E2, overexpressed in LNCaP prostate cancer cells, promotes cell invasiveness upon stimulation of its agonist β-ionone, and this phenomenon increases metastatic spread . Gallein has been shown to reverse this effect .

Interaction with PI3 Kinase

Gallein is a small inhibitor of G protein βγ subunit interaction with PI3 kinase . This property allows it to inhibit β-ionone effects both in vitro and in vivo .

Potentiation of Isoniazid’s Ability to Suppress Mycobacterium Tuberculosis Growth

Gallein has been found to potentiate isoniazid’s ability to suppress Mycobacterium tuberculosis growth . Gallein, a broad-spectrum inhibitor of the polyphosphate kinase that synthesizes polyP, prevents the INH-induced increase in extracellular and cell surface polyP levels . Gallein and INH work synergistically to attenuate Mtb’s ability to grow in in vitro culture and within human macrophages .

Impact on Metabolites of Mycobacterium Tuberculosis

Gallein, when used in combination with isoniazid (INH), significantly reduces levels of metabolites involved in cell envelope synthesis and amino acid, carbohydrate, and nucleoside metabolism . This reveals a synergistic effect .

Potential Therapeutic Target

Given its various applications and effects, Gallein could be a potential therapeutic target in personalized medicine of the tumors expressing OR51E2 .

Mechanism of Action

Target of Action

Gallein is a small molecule that primarily targets the Gβγ subunit of G protein-coupled receptors (GPCRs) . GPCRs are a large family of cell surface receptors that respond to various external signals. Gallein specifically inhibits the interaction of the Gβγ subunit with its downstream effectors, such as PI3 kinase and polyphosphate kinase .

Mode of Action

Gallein acts by binding to the Gβγ subunit, thereby inhibiting its interaction with downstream effectors like PI3 kinase . This inhibition prevents the activation of certain signaling pathways that are typically triggered by the Gβγ subunit. For instance, in the presence of β-ionone, an odorant agonist of the olfactory receptor OR51E2, gallein can inhibit the β-ionone-induced cell invasiveness .

Biochemical Pathways

Gallein affects several biochemical pathways. In the context of Mycobacterium tuberculosis (Mtb), gallein inhibits the synthesis of polyphosphate (polyP) by targeting the polyphosphate kinase . This action prevents the accumulation of cellular, extracellular, and cell surface polyP, which Mtb uses to adapt to antimicrobial pressure . Additionally, gallein has been shown to have a significant impact on the levels of Mtb metabolites involved in cell envelope synthesis and amino acid, carbohydrate, and nucleoside metabolism .

Pharmacokinetics

It’s known that gallein can be administered intraperitoneally , suggesting that it can be absorbed and distributed in the body to exert its effects.

Result of Action

Gallein’s action results in several molecular and cellular effects. It can inhibit the growth of Mtb in in vitro culture and within human macrophages . In the context of cancer, gallein can inhibit the β-ionone-induced cell invasiveness in vitro, as well as the spread of metastases in vivo .

Action Environment

Environmental factors can influence the action of Gallein. For instance, the presence of β-ionone, an odorant agonist of the olfactory receptor OR51E2, can enhance the effects of Gallein . .

Safety and Hazards

Gallein should be handled with care to avoid dust formation . It is recommended to avoid breathing mist, gas or vapours . Contact with skin and eye should be avoided . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Gallein has been shown to inhibit the β-ionone-induced cell invasiveness in vitro, as well as the spread of metastases in vivo . This suggests that Gallein could be a potential new agent in personalized medicine of the tumours expressing OR51E2 . Furthermore, Gallein and isoniazid have been found to act synergistically to attenuate Mycobacterium tuberculosis growth in human macrophages , indicating potential future directions in the treatment of tuberculosis.

properties

IUPAC Name

3',4',5',6'-tetrahydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12O7/c21-13-7-5-11-17(15(13)23)26-18-12(6-8-14(22)16(18)24)20(11)10-4-2-1-3-9(10)19(25)27-20/h1-8,21-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLYOKFVXIVOJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC23C4=C(C(=C(C=C4)O)O)OC5=C3C=CC(=C5O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062180
Record name Gallein
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Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Gallein

CAS RN

2103-64-2
Record name Gallein
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Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',4',5',6'-tetrahydroxy-
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Record name GALLEIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of gallein?

A1: Gallein is widely recognized as an inhibitor of G protein βγ subunit (Gβγ) signaling. [, , , , , , , , , , , , , ] It binds to Gβγ dimers, preventing their interaction with downstream effectors, thus modulating various signaling pathways. [, , , , , , , , , ]

Q2: Can you elaborate on the interaction between gallein and Gβγ subunits?

A2: Gallein binds competitively to the “hot spot” of Gβγ subunits, a region crucial for the interaction with downstream signaling molecules. [, ] This binding disrupts the association of Gβγ with effectors like phospholipase C β (PLCβ), phosphoinositide 3-kinase γ (PI3Kγ), and G protein-coupled receptor kinase 2 (GRK2), ultimately modulating their activity. [, , , ]

Q3: How does gallein's inhibition of Gβγ impact cellular processes?

A3: By inhibiting Gβγ signaling, gallein influences a wide range of cellular processes, including:

  • Modulation of ion channel activity: Gallein has been shown to influence the activity of potassium channels, particularly the Kv7 family, affecting vascular tone and neuronal excitability. [, , ]
  • Regulation of immune cell function: Gallein can attenuate the migration and activation of immune cells like neutrophils and T cells, suggesting potential applications in inflammatory and autoimmune disorders. [, , ]
  • Influence on cellular metabolism: Studies suggest a role for gallein in modulating cellular metabolism, potentially through influencing glucose uptake and energy production pathways. []
  • Impact on receptor trafficking: Gallein has been implicated in regulating the trafficking and internalization of certain G protein-coupled receptors (GPCRs), thereby affecting their downstream signaling. []

Q4: What is the molecular formula and weight of gallein?

A4: Gallein has a molecular formula of C20H12O7 and a molecular weight of 364.3 g/mol. []

Q5: Is there any spectroscopic data available for gallein?

A5: Yes, gallein exhibits specific absorption spectra. Its solutions show strong absorption peaks around 500 nm when complexed with Tin, distinct from the absorption of gallein alone. [] Additionally, polarographic studies have provided insights into its electrochemical behavior under varying pH conditions. []

Q6: Has gallein shown any catalytic properties?

A6: While primarily known as a signaling inhibitor, research suggests that gallein might possess some catalytic properties. Studies have shown its potential to enhance photocatalytic hydrogen production when complexed with copper and paired with molecular nickel or iron catalysts. []

Q7: How does gallein perform under various conditions and in different applications?

A7: Gallein has been investigated in various experimental settings:

  • Histochemical Staining: Early research highlighted the use of gallein as a stain for histological studies, particularly in visualizing tin within dental enamel and identifying specific tissue structures. [, ]

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